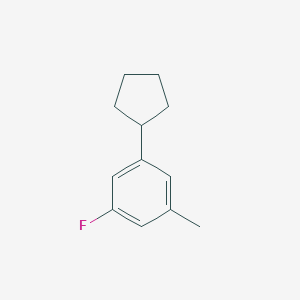

1-Cyclopentyl-3-fluoro-5-methylbenzene

Description

Significance of Highly Substituted Arenes in Contemporary Chemical Research

Highly substituted arenes, which are benzene (B151609) rings adorned with multiple functional groups, are of immense importance in contemporary chemical research. Their significance stems from their prevalence in a wide array of critical applications, including pharmaceuticals, agrochemicals, and materials science. The precise positioning of different substituents on the aromatic core allows for the fine-tuning of a molecule's properties to achieve a desired function.

The functions of these molecules are directly associated with the substituents on the benzene core. chemeo.com Therefore, the ability to create flexible substitution patterns is highly desirable for developing functionalized benzenes. chemeo.com The synthesis of variously multi-substituted benzenes has long been a focus of the organic chemistry community. chemeo.com Arenes play key roles in chemistry, material science, and medicinal chemistry due to their unique structures and versatile applications. aobchem.com

| Field | Significance of Highly Substituted Arenes |

| Medicinal Chemistry | Serve as scaffolds for building diverse molecular architectures that can interact with biological systems in specific ways. aobchem.com |

| Materials Science | Used in the creation of polymers and other advanced materials with tailored properties such as thermal stability and conductivity. aobchem.com |

| Agrochemicals | Form the structural basis for many herbicides, insecticides, and fungicides. |

| Organic Synthesis | Act as versatile building blocks for the construction of more complex molecules. chemeo.com |

Overview of Organofluorine Compounds in Advanced Chemical Science

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a vital area of modern chemical research. The introduction of fluorine into organic molecules can profoundly alter their properties in ways that are highly beneficial for various applications, particularly in the life sciences and materials science. nih.gov

Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. nih.gov These characteristics lead to several advantageous molecular properties:

Enhanced Metabolic Stability: The strength of the C-F bond can protect a molecule from metabolic degradation, thereby increasing its in vivo half-life.

Increased Lipophilicity: The introduction of fluorine can increase a molecule's ability to pass through biological membranes.

Modulation of Acidity/Basicity: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing how a molecule interacts with its biological target.

Conformational Control: The size and electronegativity of fluorine can influence the preferred three-dimensional shape of a molecule, which can be critical for its biological activity.

An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. nih.gov This highlights the profound impact of organofluorine chemistry on modern medicine.

| Property | Effect of Fluorine Substitution |

| Bond Strength (C-F) | ~480 kJ/mol, one of the strongest in organic chemistry. nih.gov |

| Electronegativity | Highest of all elements, leading to significant inductive effects. |

| Metabolic Stability | Increased due to the strength of the C-F bond. |

| Lipophilicity | Generally increased, aiding in membrane permeability. |

| Bioavailability | Often enhanced due to improved stability and permeability. |

Positioning of 1-Cyclopentyl-3-fluoro-5-methylbenzene within Aromatic and Fluorine Chemistry Research

The cyclopentyl group , being a bulky, non-polar alkyl group, would be expected to increase the lipophilicity of the molecule. In the context of medicinal chemistry, such groups can enhance binding to hydrophobic pockets in enzymes or receptors.

The fluorine atom , as discussed, would likely confer increased metabolic stability and alter the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. Its presence is a common strategy in drug design to improve pharmacokinetic properties.

The methyl group is a small, electron-donating group that can also contribute to lipophilicity and engage in van der Waals interactions within a biological target.

Given its structural motifs, this compound can be classified as a highly substituted, fluorinated arene. It represents a type of chemical space that is of significant interest to medicinal chemists and material scientists. While this specific compound may be a novel entity or a synthetic intermediate, its constituent parts are all well-established in the design of functional organic molecules. Further research would be needed to synthesize and characterize this compound to fully understand its properties and potential applications.

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several key disconnections can be considered, primarily revolving around the introduction of the three substituents—cyclopentyl, fluoro, and methyl groups—onto the benzene ring. The order of these introductions is critical, as the directing effects of the existing substituents will influence the position of subsequent functionalizations.

The three primary disconnections for the target molecule are at the C-Cyclopentyl, C-Fluoro, and C-Methyl bonds. The directing effects of these groups are paramount:

Methyl (-CH₃): An ortho-, para-directing activator.

Cyclopentyl (-C₅H₉): An ortho-, para-directing activator, similar to other alkyl groups.

Fluoro (-F): An ortho-, para-directing deactivator.

Considering these effects, a retrosynthetic analysis suggests several potential synthetic pathways. For instance, one strategy might involve the introduction of a meta-directing group to install two substituents in a 1,3-relationship, followed by the modification of that directing group. Alternatively, the inherent ortho-, para-directing nature of the substituents could be exploited in a multi-step sequence. A plausible retrosynthetic pathway could start from 3,5-dimethylaniline, which can be converted to the corresponding fluorinated compound via the Balz-Schiemann reaction. Subsequent functionalization would then be required to introduce the cyclopentyl group. Another approach could involve the early introduction of the cyclopentyl group, followed by directed functionalization of the aromatic ring.

Classical and Modern Approaches to Aromatic Functionalization

The synthesis of this compound can be approached through various classical and modern aromatic functionalization reactions. These can be broadly categorized into electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) pathways.

Electrophilic Aromatic Substitution (EAS) Routes

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of benzene and its derivatives. The introduction of the cyclopentyl, fluoro, and methyl groups can each be achieved through specific EAS methodologies.

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. byjus.com In the context of synthesizing our target molecule, this reaction could be used to introduce the cyclopentyl group. The reaction typically involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comlibretexts.org For the introduction of a cyclopentyl group, cyclopentyl chloride or cyclopentene with a protic acid could be used. mt.com

Carbocation rearrangements are a common side reaction in Friedel-Crafts alkylation, although with a five-membered ring, this is less of a concern than with longer-chain alkyl halides. youtube.com Polyalkylation is another potential issue, as the product of the reaction is more activated than the starting material. organic-chemistry.org Careful control of reaction conditions, such as temperature and stoichiometry, can help to minimize these side reactions.

Table 1: Representative Conditions for Friedel-Crafts Cyclopentylation

| Aromatic Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Toluene | Cyclopentyl Bromide | AlCl₃ | CS₂ | 0 | 65 |

| Fluorobenzene (B45895) | Cyclopentene | H₂SO₄ | Hexane | 25 | 70 |

| m-Xylene | Cyclopentyl Chloride | FeCl₃ | CH₂Cl₂ | 0-25 | 75 |

Direct fluorination of aromatic rings with elemental fluorine is highly exothermic and difficult to control. youtube.com Modern electrophilic fluorination reagents offer a safer and more selective alternative. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used to introduce fluorine onto an aromatic ring. wikipedia.orgbrynmawr.edu

The mechanism of electrophilic fluorination is still a subject of some debate but is generally considered to proceed through a standard electrophilic aromatic substitution pathway. wikipedia.org The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the ring. For example, if we were to fluorinate 1-cyclopentyl-3-methylbenzene, the cyclopentyl and methyl groups, both being ortho-, para-directors, would direct the incoming fluorine to positions 2, 4, and 6. This would again lead to a mixture of products. Therefore, a successful synthesis would require a substrate that directs the fluorine to the desired position.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Structure | Key Features |

| N-Fluorobenzenesulfonimide | NFSI | (C₆H₅SO₂)₂NF | Mild, solid, commercially available |

| Selectfluor® | F-TEDA-BF₄ | [C₁₀H₁₈N₂F]⁺[BF₄]⁻ | Highly reactive, soluble in polar solvents |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | Highly reactive |

The introduction of a methyl group onto an aromatic ring can be achieved through Friedel-Crafts alkylation with a methyl halide. However, for substrates that are sensitive to the harsh conditions of Friedel-Crafts reactions, or where regioselectivity is a major concern, modern directed methylation strategies offer a powerful alternative.

These methods often employ transition metal catalysts, such as palladium, and a directing group on the aromatic substrate. researchgate.net The directing group coordinates to the metal center, bringing it into close proximity to a specific C-H bond, which is then cleaved and functionalized. While highly effective, this strategy would require the presence of a suitable directing group on a precursor molecule, which would then need to be removed or converted to one of the desired substituents in the target molecule. For instance, a carboxylic acid or an amide group could be used to direct the methylation, and then subsequently removed.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluoroaryl Construction

Nucleophilic aromatic substitution (SNAr) provides an alternative route to the formation of fluoroarenes. wikipedia.org This reaction is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group. wikipedia.orgjove.com

A plausible SNAr strategy for the synthesis of this compound could involve a precursor such as 1-cyclopentyl-3,5-dinitro-toluene. In this molecule, the two nitro groups strongly activate the ring towards nucleophilic attack. Treatment of this substrate with a fluoride (B91410) source, such as potassium fluoride, could potentially displace one of the nitro groups to introduce the fluorine atom. The remaining nitro group could then be reduced to an amino group and subsequently removed via diazotization and reduction.

The success of this approach hinges on the ability to selectively synthesize the dinitro precursor and the efficiency of the nucleophilic substitution and subsequent deamination steps. The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and the stability of this complex is crucial for the reaction to occur. youtube.com

Table 3: Representative SNAr Reactions for Fluoroarene Synthesis

| Aromatic Substrate | Nucleophile | Solvent | Temperature (°C) | Leaving Group | Product |

| 2,4-Dinitrochlorobenzene | KF | DMSO | 150 | Cl | 2,4-Dinitrofluorobenzene |

| 1-Chloro-2,4,6-trinitrobenzene | CsF | Acetonitrile | 80 | Cl | 1-Fluoro-2,4,6-trinitrobenzene |

| 3,5-Dinitrobenzonitrile | KF/Kryptofix | DMF | 120 | CN | 3,5-Dinitrofluorobenzene |

An exploration of advanced chemical strategies reveals a variety of sophisticated methods for the synthesis of specifically substituted aromatic compounds like this compound. The construction of such polysubstituted benzenes can be approached through two primary avenues: the modification of an existing aromatic ring via cross-coupling reactions or the ground-up construction of the aromatic core using cycloaddition and cyclization techniques. This article details specific metal-catalyzed and de novo synthetic methodologies applicable to the formation of this target molecule.

3 Metal-Catalyzed Cross-Coupling Reactions for Aryl-Alkyl and Aryl-Aryl Bond Formation

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. These methods are particularly useful for attaching alkyl and aryl substituents to an aromatic core.

1 Palladium-Catalyzed C-H Arylation Approaches

Palladium-catalyzed C-H arylation is a powerful strategy that enables the direct formation of C-C bonds by coupling an aryl halide or triflate with a C-H bond of another molecule, avoiding the need for pre-functionalized starting materials. dntb.gov.ua This approach could be envisioned for the synthesis of this compound by the direct C-H cyclopentylation of 1-fluoro-3-methylbenzene.

The reaction typically involves a Pd(0)/Pd(II) catalytic cycle. While many C-H activation reactions require directing groups to achieve regioselectivity, methods for the non-directed arylation of electron-rich arenes have been developed. For instance, palladium can catalyze the C-H alkylation of arenes with unactivated primary and secondary alkyl halides. nih.gov The synthesis of the target molecule could hypothetically proceed by coupling 1-fluoro-3-methylbenzene with a cyclopentyl halide. The challenge lies in controlling the regioselectivity to favor substitution at the C5 position, which is sterically accessible and electronically influenced by the fluorine and methyl groups. Recent advancements have demonstrated the palladium-catalyzed α-arylation of small rings like cyclopropanes and cyclobutanes with aryl halides, offering an alternative route where a functionalized 1-fluoro-3-methylbenzene halide is coupled with a cyclopentyl ester enolate. nih.gov

Table 1: Examples of Palladium-Catalyzed C-H Functionalization Reactions

| Catalyst System | Arene Substrate | Coupling Partner | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃HBF₄ | 1,3a,6a-triazapentalene | Bromoarenes | 3,6-Diaryl-1,3a,6a-triazapentalenes | ~21-40% | mdpi.com |

| Pd(t-Bu₃P)₂ / Xphos | N,N'-disubstituted barbiturate | 1-Iodo-3-nitrobenzene | α-Aryl Barbiturate | High Conversion | nih.gov |

| Pd Catalyst | Fluoroarenes | 2-Chloropyridine derivatives | 2-(Fluorinated aryl)pyridines | N/A | chemrxiv.org |

2 Copper-Catalyzed Cyclization and Dimerization Strategies

Copper catalysis offers a cost-effective alternative to palladium for certain coupling reactions. Copper-catalyzed methods have been developed for the synthesis of polysubstituted benzenes through dimerization and cyclization pathways. One such strategy involves the dimerization of γ,δ-unsaturated ketones, which can efficiently produce 1,2,4,5-tetra-substituted benzenes under mild conditions. rsc.orgrsc.orgnih.gov This one-pot procedure utilizes a single substrate to form multiple C-C bonds. rsc.org

Another relevant copper-catalyzed method is the cross-dimerization of two different aromatic compounds. nih.govacs.org This reaction proceeds through an initial iodination of one arene, followed by a copper-catalyzed arylation at the most acidic C-H bond of the second arene. nih.govacs.org While powerful, applying these specific dimerization methods to synthesize the 1,3,5-substitution pattern of this compound would be challenging. The dimerization of γ,δ-unsaturated ketones typically leads to a symmetrical 1,2,4,5-substitution pattern. rsc.org Similarly, arene cross-dimerization regioselectivity is dictated by C-H acidity, which may not favor the desired 1,3,5-product. However, the self-condensation of aromatic ketones, such as acetophenone derivatives using a CuCl₂ catalyst, has been shown to produce 1,3,5-triarylbenzenes, suggesting that with appropriately designed precursors, a 1,3,5-substitution pattern is achievable through copper catalysis. sapub.org

Table 2: Copper-Catalyzed Reactions for Benzene Synthesis

| Catalyst | Substrate(s) | Reaction Type | Product Substitution | Yield | Reference |

|---|---|---|---|---|---|

| Cu(II) | γ,δ-Unsaturated Ketones | Dimerization/Cyclization | 1,2,4,5-Tetra-substituted | 32-71% | rsc.org |

| CuI/phenanthroline | Electron-Rich Arene + Heterocycle | Cross-Dimerization | Biaryl | Excellent | nih.gov |

| CuCl₂ | Acetophenone | Self-Condensation | 1,3,5-Trisubstituted | N/A | sapub.org |

3 Gold-Catalyzed Annulation Methods

Gold catalysis has emerged as a potent tool for activating alkynes and allenes toward nucleophilic attack, enabling a range of annulation reactions to form carbocyclic and heterocyclic systems. nih.govmdpi.com These reactions are known for proceeding under mild conditions with high efficiency. nih.govnih.gov A notable strategy for forming polysubstituted benzenes is the gold-catalyzed diyne-ene annulation, which proceeds via a formal [3+3] cycloaddition. nih.govresearchgate.net

In this approach, a 1,6-enyne is activated by a gold catalyst to generate a cyclopropane (B1198618) gold carbene intermediate. nih.gov With the assistance of an amide co-catalyst, this intermediate can react with another alkyne component to construct a tetra-substituted benzene ring in a single step. nih.gov To apply this method to the synthesis of this compound, one would need to design a complex diyne-ene precursor where the substituents are strategically placed to yield the desired 1,3,5-pattern after annulation. The modularity of this approach allows for the potential combination of different substituted groups with high functional group tolerability. nih.gov

Table 3: Gold-Catalyzed Annulation for Benzene Synthesis

| Catalyst System | Substrate Type | Reaction Type | Key Feature | Yield | Reference |

|---|---|---|---|---|---|

| Au(I) / Amide | Diyne-ene | Formal [3+3] Annulation | One-step synthesis of tetra-substituted benzenes | Up to 95% | nih.gov |

| Cationic Au Catalyst | 1,8-Dialkynylnaphthalenes | Annulation | Synthesis of indenophenalene derivatives | Up to 96% | nih.govd-nb.info |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15F |

|---|---|

Molecular Weight |

178.25 g/mol |

IUPAC Name |

1-cyclopentyl-3-fluoro-5-methylbenzene |

InChI |

InChI=1S/C12H15F/c1-9-6-11(8-12(13)7-9)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

InChI Key |

FGQONBPEFQEBND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C2CCCC2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Cyclopentyl 3 Fluoro 5 Methylbenzene Analogues

Mechanistic Pathways of Aromatic Substitution

Aromatic compounds, characterized by their stable, cyclic, and planar structure with delocalized π-electrons, predominantly undergo substitution reactions rather than addition reactions. This preserves the energetically favorable aromatic system. The two primary pathways for aromatic substitution are electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr), each with distinct mechanisms and requirements.

Electrophilic Aromatic Substitution Mechanism (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism. uomustansiriyah.edu.iq The initial step involves the attack of the electron-rich aromatic π-system on a strong electrophile, leading to the temporary disruption of aromaticity. masterorganicchemistry.comlibretexts.org The subsequent step rapidly restores the aromatic ring. uomustansiriyah.edu.iqmasterorganicchemistry.com

The interaction between the aromatic ring and an electrophile begins with the formation of a π-complex . In this initial association, the electrophile is attracted to the delocalized π-electron cloud of the aromatic ring without the formation of a formal covalent bond. uomustansiriyah.edu.iqrsc.org This complex is a thermodynamically less stable species that can rapidly isomerize to a more stable intermediate. rsc.org

The key intermediate in the EAS mechanism is the σ-complex , also known as the arenium ion or Wheland intermediate. wikipedia.orguomustansiriyah.edu.iq This species is formed when the aromatic ring acts as a nucleophile, donating a pair of π-electrons to form a new sigma bond with the electrophile. uomustansiriyah.edu.iqmsu.edu The formation of the σ-complex is the slow, rate-determining step of the reaction because it involves the disruption of the stable aromatic system. masterorganicchemistry.commsu.edulumenlearning.com The resulting carbocation is stabilized by resonance, with the positive charge delocalized over the remaining five carbon atoms of the ring. uomustansiriyah.edu.iqyoutube.com

| Intermediate | Key Characteristics | Role in EAS Mechanism |

|---|---|---|

| π-Complex | Initial, weak association between the electrophile and the π-electron cloud of the aromatic ring. No covalent bond is formed. | A pre-reaction complex that precedes the formation of the σ-complex. rsc.org |

| σ-Complex (Wheland Intermediate) | A resonance-stabilized carbocation formed by the covalent bonding of the electrophile to a carbon atom of the aromatic ring. uomustansiriyah.edu.iq Aromaticity is temporarily lost. uomustansiriyah.edu.iq | The key intermediate whose formation is typically the rate-determining step of the reaction. masterorganicchemistry.commsu.edu |

The EAS reaction proceeds through two principal transition states. The first transition state is associated with the formation of the σ-complex and represents the highest energy barrier in the reaction pathway, corresponding to the rate-determining step. uomustansiriyah.edu.iqmasterorganicchemistry.com The structure of this transition state resembles the high-energy σ-complex. researchgate.netresearchgate.net

The study of kinetic isotope effects (KIE) provides valuable evidence for the proposed EAS mechanism. wikipedia.org A primary KIE is observed when a bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. wikipedia.org In most electrophilic aromatic substitution reactions, such as nitration and halogenation, replacing a hydrogen atom on the benzene (B151609) ring with its heavier isotope, deuterium, does not significantly change the reaction rate (kH/kD ≈ 1). acs.orgmsudenver.edu This lack of a primary KIE indicates that the C-H bond is not broken in the slow, rate-determining step. msudenver.eduyoutube.comstackexchange.com This observation strongly supports the two-step mechanism where the formation of the σ-complex is the rate-determining step, and the subsequent proton elimination is a rapid, non-rate-limiting step. youtube.comstackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic substitution under specific conditions. wikipedia.orgchemistrysteps.com For nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) and must contain a good leaving group (typically a halide). wikipedia.orgchemistrysteps.commasterorganicchemistry.com The electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the intermediate. chemistrysteps.commasterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.comnih.gov The first step, which is generally rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.comnih.gov This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . masterorganicchemistry.comnumberanalytics.comfiveable.me

The Meisenheimer complex is an anionic σ-adduct where the negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing groups. nih.govnumberanalytics.com This delocalization stabilizes the intermediate, making its formation possible. numberanalytics.com The presence and stability of the Meisenheimer complex are central to the SNAr mechanism. numberanalytics.com In the second, faster step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. numberanalytics.com While long considered a mandatory intermediate, recent studies suggest that some SNAr reactions may proceed through a more concerted pathway, with the Meisenheimer complex representing a transition state rather than a distinct intermediate in those cases. researchgate.netnih.govbris.ac.uk

| Intermediate | Key Characteristics | Role in SNAr Mechanism |

|---|---|---|

| Meisenheimer Complex | A resonance-stabilized, negatively charged anionic σ-adduct. nih.govfiveable.me Formed by the addition of a nucleophile to an electron-deficient aromatic ring. nih.gov | The key intermediate in the stepwise SNAr pathway. Its formation is typically the rate-determining step. masterorganicchemistry.comnih.gov |

Carbon-Fluorine (C-F) Bond Activation and Functionalization Mechanisms

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in synthetic chemistry. nih.govresearchgate.net Research into the C-F bond cleavage in fluoroaromatic compounds, such as analogues of 1-cyclopentyl-3-fluoro-5-methylbenzene, has led to the development of various mechanistic strategies.

Transition Metal-Catalyzed C-F Bond Cleavage

Transition metal complexes are powerful tools for the activation of inert C-F bonds. researchgate.net Various metals, including nickel, palladium, and iridium, have been shown to catalyze the cleavage of C-F bonds through different mechanistic pathways. rutgers.edumdpi.com A common mechanism involves the oxidative addition of the C-F bond to a low-valent metal center. researchgate.net For instance, a Ni(0) species can insert into the C-F bond of a fluoroaromatic ring to form a Ni(II) intermediate. mdpi.com This step is often followed by reductive elimination to form a new bond. The choice of ligands on the metal center plays a crucial role in the efficiency and selectivity of the catalytic cycle. researchgate.net

In the context of this compound analogues, a hypothetical transition metal-catalyzed cross-coupling reaction could proceed as outlined in the table below.

| Step | Description | Intermediate Example |

| 1. Oxidative Addition | A low-valent transition metal complex (e.g., Ni(0)L₂) oxidatively adds to the C-F bond of the fluoroaromatic ring. | Aryl-Ni(II)(F)L₂ |

| 2. Transmetalation | An organometallic reagent (R-M') transfers its organic group to the nickel center, replacing the fluoride (B91410). | Aryl-Ni(II)(R)L₂ |

| 3. Reductive Elimination | The aryl and R groups couple and are eliminated from the metal center, forming the product and regenerating the Ni(0) catalyst. | Aryl-R |

This table illustrates a general catalytic cycle for a transition metal-catalyzed C-F bond functionalization.

Metal-Free C-F Activation Pathways

While transition metals are effective, metal-free approaches for C-F bond activation are gaining attention due to their potential for lower cost and reduced metal contamination in products. tib.euresearchgate.net These methods often rely on different activation modes. One strategy involves the use of strong Lewis acids to abstract the fluoride anion, generating a reactive aryl cation. Another approach utilizes frustrated Lewis pairs. Furthermore, radical-mediated processes, initiated by light or a radical initiator, can also lead to C-F bond cleavage. tib.euresearchgate.net In some cases, intramolecular interactions, such as the coordination of a lithium ion to a nearby nitrogen atom and the fluorine atom, can weaken the C-F bond, facilitating nucleophilic attack. mdpi.com

For an analogue of this compound, a metal-free activation could be envisioned where a potent Lewis acid interacts with the fluorine atom, polarizing the C-F bond and making the carbon atom more susceptible to nucleophilic attack.

Single Electron Transfer (SET) Mechanisms in Fluorination

Single Electron Transfer (SET) is a fundamental process in which a single electron is transferred from a donor to an acceptor molecule, resulting in the formation of radical ions. numberanalytics.com This mechanism is pertinent to fluorination reactions, particularly those employing electrophilic fluorinating agents like Selectfluor. rsc.orgresearchgate.net Theoretical studies suggest that the fluorination of aromatic compounds with Selectfluor proceeds via an SET mechanism rather than a direct SN2 attack. rsc.orgresearchgate.net The process begins with the transfer of an electron from the electron-rich aromatic ring (the donor) to the fluorinating agent (the acceptor). numberanalytics.com

The subsequent steps in electrophilic fluorination involving SET can be complex. For example, in the fluorination mediated by a Pd(IV) complex, the proposed mechanism involves an initial SET, followed by the transfer of a fluoride ion from a resulting Pd(III)-F intermediate, and then a second SET. nih.gov The formation of radical cation intermediates is a key feature of these pathways. nih.govnih.gov

| Stage | Description |

| Initiation | Formation of a donor-acceptor complex between the aromatic substrate and the fluorinating agent. numberanalytics.com |

| Electron Transfer | A single electron is transferred from the aromatic ring to the fluorinating agent, generating a radical cation of the aromatic compound and a radical anion of the fluorinating agent. numberanalytics.com |

| Propagation/Termination | The radical ions react further to form the fluorinated product, often involving radical recombination or reaction with a radical scavenger. numberanalytics.com |

This table outlines the general stages of a Single Electron Transfer (SET) mechanism in aromatic fluorination.

Reactivity of the Cyclopentyl Moiety and Aromatic Ring

The cyclopentyl group and the substituted benzene ring in analogues of this compound exhibit distinct reactivities that can be exploited in various chemical transformations.

Radical Reactions Involving Cyclopentyl Groups

The cyclopentyl radical is a highly reactive intermediate that can be generated through hydrogen abstraction from a cyclopentane (B165970) ring. ontosight.ai Once formed, this radical can participate in several types of reactions, including addition to unsaturated bonds, further hydrogen abstraction, and rearrangements. ontosight.ai The stability of the cyclopentyl radical can be influenced by substituents on the ring. ontosight.ai The specific rate constant for the opening of the cyclopentyl radical has been determined, indicating a significant energy barrier for this process. capes.gov.brresearchgate.net In the context of complex molecules, the generation of a radical on the cyclopentyl moiety can lead to intramolecular reactions with the substituted aromatic ring.

Carbocationic Intermediates in Cyclopentyl-Aryl Systems

Carbocations are key intermediates in many organic reactions. In systems containing a cyclopentyl group attached to an aryl ring, carbocationic intermediates can be generated on either the cyclopentyl ring or the aromatic ring, or through interactions between the two. The solvolysis of cyclobutyl or cyclopropylmethyl derivatives, which are structurally related to the cyclopentyl system, can lead to the formation of nonclassical carbocations. nih.gov The reactivity and product distribution from these intermediates can be difficult to predict but can be influenced by substituents. nih.gov Triarylmethyl carbocations, generated in situ, have been shown to act as efficient catalysts for reactions such as cross-aldol condensations, highlighting the catalytic potential of stabilized carbocations. academie-sciences.fr In cyclopentyl-aryl systems, the formation of a carbocation on the carbon atom attached to the ring could lead to rearrangements or reactions with nucleophiles.

Reaction Kinetics and Thermodynamics of Formation and Transformation

The formation of this compound typically proceeds through electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts alkylation. The transformation of this compound can involve further electrophilic substitutions or, under specific conditions, nucleophilic aromatic substitution (SNAr). The kinetics and thermodynamics of these processes are critically influenced by the nature of the substituents on the aromatic ring.

The primary route to synthesizing this compound involves the alkylation of 3-fluoro-5-methylbenzene (m-fluorotoluene) with a cyclopentylating agent, often in the presence of a Lewis acid catalyst. The fluorine atom, being electronegative, exerts a deactivating inductive effect (-I) on the benzene ring, which slows down the rate of electrophilic attack compared to benzene. However, it also has a resonance donating effect (+R) that directs incoming electrophiles to the ortho and para positions. The methyl group is an activating, ortho-, para-directing group.

In the context of electrophilic aromatic substitution on a generic fluorotoluene, the fluorine and methyl groups direct the incoming electrophile. The relative rates of reaction at different positions are influenced by the electronic effects of these substituents. For instance, in electrophilic nitration, the rate of reaction for fluorobenzene (B45895) is slightly lower than that of benzene, indicating the dominance of the inductive deactivating effect of fluorine over its resonance donating effect.

The Gibbs free energy of formation (ΔGf°), which also accounts for entropy, determines the spontaneity of the formation reaction. The formation of alkylated aromatic compounds from simpler precursors is typically exergonic under standard conditions.

Transformations of this compound can include further electrophilic substitutions. The existing substituents will direct the position of any new incoming group. The cyclopentyl and methyl groups are activating and will sterically and electronically influence the substitution pattern.

Alternatively, under forcing conditions with a strong nucleophile, nucleophilic aromatic substitution (SNAr) could occur, potentially displacing the fluorine atom. The rate of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups ortho or para to the leaving group. In the case of this compound, the cyclopentyl and methyl groups are electron-donating, which would make SNAr reactions challenging and slow.

To provide a more quantitative understanding, the following tables present representative kinetic and thermodynamic data for analogous reactions and compounds. It is important to note that these values are for related systems and should be considered as approximations for the behavior of this compound.

Interactive Data Tables

Table 1: Representative Kinetic Data for Electrophilic Aromatic Substitution

| Reaction | Substrate | Relative Rate (vs. Benzene = 1) | Reference Compound |

|---|---|---|---|

| Nitration | Fluorobenzene | 0.15 | Benzene |

| Nitration | Toluene | 25 | Benzene |

| Friedel-Crafts Alkylation | Toluene | ~3 | Benzene |

Table 2: Representative Thermodynamic Data for Related Compounds (at 298.15 K)

| Compound | Formula | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

|---|---|---|---|---|

| Benzene | C6H6 | 82.9 | 129.7 | 269.2 |

| Fluorobenzene | C6H5F | -110.8 | -76.1 | 301.1 |

| Toluene | C7H8 | 50.0 | 122.0 | 320.7 |

| Ethylbenzene | C8H10 | 29.9 | 130.7 | 361.2 |

Detailed Research Findings

Detailed mechanistic studies on related fluorinated and alkylated aromatic compounds have elucidated the factors governing their reactivity. For electrophilic aromatic substitution, the formation of the sigma complex (arenium ion) is the rate-determining step. The stability of this intermediate is paramount. Electron-donating groups, such as methyl and cyclopentyl, stabilize the positive charge in the arenium ion, thereby increasing the reaction rate. Conversely, the inductively withdrawing fluorine atom destabilizes the carbocation, but its resonance donation can partially offset this effect, particularly at the ortho and para positions.

Computational studies using Density Functional Theory (DFT) have become invaluable in predicting the thermodynamic properties and activation energies for reactions involving complex molecules where experimental data is scarce. Such calculations can provide reliable estimates for the enthalpy of formation and the energy barriers for different reaction pathways, aiding in the prediction of product distributions and reaction rates.

For nucleophilic aromatic substitution, the mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is accelerated by the presence of electron-withdrawing groups that can stabilize the negative charge. The electron-donating nature of the alkyl and cyclopentyl groups in this compound would therefore disfavor the formation of a stable Meisenheimer complex, making SNAr a less probable transformation pathway under typical conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Mass Spectrometry (MS) TechniquesMass spectrometry is vital for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS):HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass allows for the determination of the exact elemental formula, confirming that the compound is indeed C₁₂H₁₅F.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) of 1-Cyclopentyl-3-fluoro-5-methylbenzene is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides detailed insights into the molecule's connectivity and stability.

The fragmentation of this compound (molecular weight: 178.25 g/mol ) under electron ionization (EI) would likely proceed through several key pathways, driven by the stability of the resulting carbocations and radical cations. The primary fragmentation is expected to involve the cleavage of the bond between the aromatic ring and the cyclopentyl group, as this leads to the formation of a stable benzylic-type cation or a cyclopentyl radical.

Expected Fragmentation Pathways:

Loss of Cyclopentyl Radical: The most prominent fragmentation would likely be the cleavage of the C-C bond between the benzene (B151609) ring and the cyclopentyl group, resulting in the loss of a cyclopentyl radical (•C5H9, 69 Da). This pathway yields a highly stable fluorotoluene cation at m/z 109.

Loss of Propene (Benzylic Cleavage): Fragmentation within the cyclopentyl ring can occur, often leading to the loss of a neutral molecule like propene (C3H6, 42 Da) via a retro-Diels-Alder-type rearrangement or other complex rearrangements, leading to an ion at m/z 136.

Loss of Methyl Radical: Cleavage of the methyl group from the parent ion would result in the formation of a cyclopentylfluorobenzyl cation at m/z 163.

Fluorine Migration and Rearrangements: In fluorinated aromatic compounds, fluorine migration prior to fragmentation can occur, leading to complex rearrangement pathways and unexpected fragment ions. nih.govresearchgate.net

These pathways allow for the unambiguous identification of the compound and its isomers.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 178 | 163 | •CH₃ | [C₁₁H₁₂F]⁺ (Cyclopentylfluorobenzyl cation) |

| 178 | 136 | C₃H₆ | [C₉H₈F]⁺ (Resulting from cyclopentyl ring cleavage) |

| 178 | 109 | •C₅H₉ | [C₇H₆F]⁺ (Fluorotoluene cation) |

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unequivocal proof of the connectivity of this compound, as well as detailed information on bond lengths, bond angles, and torsional angles.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The exact conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and its orientation relative to the planar benzene ring.

Bond Parameters: Precise measurements of C-C bond lengths within the aromatic ring, the C-F bond length, and the bonds associated with the cyclopentyl and methyl substituents. Deviations from standard values can indicate electronic effects of the substituents.

Supramolecular Interactions: The analysis of the crystal packing would reveal intermolecular forces that govern the solid-state structure. nih.gov For this compound, interactions such as π–π stacking between benzene rings, C-H···π interactions, and weak C-H···F hydrogen bonds are anticipated to play a significant role in the crystal lattice formation. acs.org Understanding these non-covalent interactions is crucial in materials science and supramolecular chemistry. mdpi.com

| Parameter | Expected Value Range | Significance |

|---|---|---|

| C(ar)-C(ar) Bond Length | 1.38 - 1.40 Å | Confirms aromaticity of the benzene ring. |

| C(ar)-F Bond Length | ~1.36 Å | Characteristic bond length for aryl fluorides. |

| C(ar)-C(cyclopentyl) Bond Length | ~1.51 Å | Standard sp²-sp³ carbon-carbon single bond. |

| Intermolecular π-π Stacking Distance | 3.4 - 3.8 Å | Indicates the presence and strength of π-stacking interactions. |

| C-H···F Interaction Distance | 2.2 - 2.6 Å | Evidence for weak hydrogen bonding influencing crystal packing. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis and Kinetic Studies

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. azom.com It is exceptionally well-suited for analyzing the complex mixtures typically generated during the synthesis of substituted aromatic compounds, such as through Friedel-Crafts alkylation. nih.govsapub.orgnumberanalytics.com

In the context of synthesizing this compound, GC-MS serves two primary purposes:

Reaction Mixture Analysis: The GC column separates the components of the crude reaction mixture based on their volatility and polarity. This allows for the identification of the desired product, unreacted starting materials (e.g., 1-fluoro-3-methylbenzene, cyclopentene, or a cyclopentyl halide), and any isomeric byproducts (e.g., ortho or para isomers). nih.govresearchgate.net The mass spectrometer provides mass spectra for each separated component, enabling positive identification.

Kinetic Studies: By collecting aliquots from the reaction mixture at different time intervals and analyzing them by GC-MS, the progress of the reaction can be monitored. hidenanalytical.com The relative peak areas of reactants and products can be used to determine their concentrations over time. This data is essential for calculating reaction rates, determining the reaction order, and optimizing reaction conditions such as temperature, catalyst loading, and reaction time. rsc.org

| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) | Role in Reaction |

|---|---|---|---|

| 1-Fluoro-3-methylbenzene | 5.2 | 110, 91 | Reactant |

| Cyclopentene | 3.1 | 68, 67, 39 | Reactant |

| This compound | 12.5 | 178, 109 | Product |

| Isomeric Byproduct | 12.8 | 178, 109 | Byproduct |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the promotion of electrons from a ground electronic state to an excited state. biocompare.com For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. youtube.com

The substitution pattern on the benzene ring influences the energy of these transitions. The alkyl (methyl and cyclopentyl) and fluoro substituents are expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited singlet state back to the ground state. Many substituted aromatic compounds are fluorescent. nih.gov The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (the Stokes shift). The photophysical properties, such as the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime, provide valuable information about the excited state of the molecule. The presence of the fluorine atom and alkyl groups can modulate these properties. nih.gov

| Property | Predicted Value | Spectroscopic Technique |

|---|---|---|

| Absorption Maximum (λabs) | ~265 - 275 nm | UV-Vis Spectroscopy |

| Molar Absorptivity (ε) | ~200 - 400 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Emission Maximum (λem) | ~280 - 295 nm | Fluorescence Spectroscopy |

| Stokes Shift | ~15 - 20 nm | UV-Vis and Fluorescence Spectroscopy |

Chemical Transformations and Derivatization of 1 Cyclopentyl 3 Fluoro 5 Methylbenzene

Further Functionalization of the Aromatic Ring System

The aromatic ring of 1-cyclopentyl-3-fluoro-5-methylbenzene is amenable to electrophilic aromatic substitution (EAS), a fundamental process for introducing a wide range of functional groups. libretexts.orgpressbooks.publibretexts.org The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The cyclopentyl group is also an activating, ortho-, para-director. The interplay of these directing effects, along with steric hindrance from the bulky cyclopentyl group, will dictate the position of incoming electrophiles.

Key electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a gateway to a vast array of further functionalizations.

Halogenation: The introduction of additional halogen atoms (e.g., Br, Cl) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst. libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of new alkyl or acyl groups, respectively. libretexts.org Friedel-Crafts acylation is often preferred as it is less prone to polysubstitution and carbocation rearrangements. The resulting aryl ketones can be further modified, for instance, through reduction of the carbonyl group. libretexts.orgopenstax.org

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H), which can be a useful blocking group or can be converted to other functional groups.

The regiochemical outcome of these reactions will be a balance of the electronic and steric influences of the existing substituents. The positions ortho to the methyl and cyclopentyl groups and para to the fluorine atom are electronically activated. However, the positions ortho to the bulky cyclopentyl group are sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methyl group and para to the fluorine atom, which are meta to the cyclopentyl group.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Cyclopentyl-3-fluoro-5-methyl-2-nitrobenzene and isomers |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-cyclopentyl-5-fluoro-3-methylbenzene and isomers |

Chemical Modifications of the Cyclopentyl Moiety

The cyclopentyl group, while generally robust, can undergo chemical transformations, primarily involving the benzylic position (the carbon atom attached to the aromatic ring).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the alkyl side chain. pressbooks.pubpressbooks.publibretexts.orgopenstax.org For the cyclopentyl group, this would likely lead to cleavage of the ring and formation of a carboxylic acid at the benzylic position, ultimately yielding 3-fluoro-5-methylbenzoic acid under harsh conditions. Milder oxidation conditions might allow for the introduction of a hydroxyl or carbonyl group at the benzylic position. The presence of a benzylic hydrogen is crucial for these oxidation reactions to proceed. pressbooks.pubpressbooks.publibretexts.orgopenstax.org

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, can selectively introduce a halogen atom at the benzylic position of the cyclopentyl ring. This benzylic halide is a versatile intermediate for further nucleophilic substitution reactions. libretexts.org

Table 2: Potential Modifications of the Cyclopentyl Moiety

| Reaction | Reagents | Potential Product |

|---|---|---|

| Benzylic Oxidation (harsh) | KMnO₄, heat | 3-Fluoro-5-methylbenzoic acid |

Transformations Involving the Fluorine Atom (e.g., C-F bond activation for further functionalization)

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. rsc.org However, recent advances in catalysis have provided methods for the functionalization of C-F bonds in fluoroarenes. rsc.orgresearchgate.netmdpi.com

Nucleophilic Aromatic Substitution (SNA_r): While typically difficult for fluoroarenes, SNA_r can be facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. youtube.comyoutube.commasterorganicchemistry.comlibretexts.org In the case of this compound, the absence of such activating groups makes traditional SNA_r challenging. However, under forcing conditions with strong nucleophiles, displacement of the fluorine atom might be achievable. For the fluorine atom to be a good leaving group in this context, the rate-determining step is the nucleophilic attack on the carbon, which is enhanced by the high electronegativity of fluorine. youtube.comyoutube.com A study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrated that the fluorine atom can be displaced by various nucleophiles. researchgate.netnih.gov

Transition Metal-Catalyzed C-F Bond Activation: Various transition metal complexes, including those of nickel and palladium, have been shown to catalyze the cleavage of C-F bonds, enabling cross-coupling reactions. mdpi.com These methods could potentially be applied to replace the fluorine atom with other functional groups, such as alkyl, aryl, or amino groups. The choice of metal and ligands can influence the outcome of these reactions. rsc.org

Hydrodefluorination: This process involves the replacement of a fluorine atom with a hydrogen atom and can be achieved using various catalytic systems.

Table 3: Potential Transformations Involving the Fluorine Atom

| Reaction | Reagents/Catalyst | Potential Product |

|---|---|---|

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe), high temp. | 1-Cyclopentyl-3-methoxy-5-methylbenzene |

| Suzuki-Miyaura Cross-Coupling | Arylboronic acid, Pd catalyst, base | 1-Cyclopentyl-3-aryl-5-methylbenzene |

Synthesis of Complex Poly-Substituted Analogues and Architectures

The combination of the reactions described in the preceding sections allows for the synthesis of a wide array of complex, poly-substituted analogues of this compound. By strategically sequencing electrophilic aromatic substitutions, modifications of the cyclopentyl group, and transformations of the fluorine atom, it is possible to build intricate molecular scaffolds. mdpi.com

For instance, a synthetic route could begin with the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine. This amino group could then direct further electrophilic substitutions or be used in the formation of heterocyclic rings. Simultaneously, the cyclopentyl moiety could be functionalized at the benzylic position, and the fluorine atom could be replaced via a cross-coupling reaction. nih.govbeilstein-journals.org This multi-directional derivatization approach opens the door to the creation of novel chemical entities with diverse and potentially useful properties. The synthesis of polysubstituted spiropentanes from cyclopropenes highlights the creative strategies that can be employed to build complex architectures from relatively simple starting materials. nih.gov

Potential Research Applications and Future Directions

Applications in Advanced Material Science (excluding biological materials)

The arrangement of substituents on the benzene (B151609) ring of 1-Cyclopentyl-3-fluoro-5-methylbenzene imparts specific electronic and physical properties that could be advantageous in the design of advanced materials.

Polymer Chemistry and Organic Electronics

The introduction of fluorine atoms into organic molecules can significantly alter their properties, making them valuable in the field of materials science. researchgate.net Fluorinated aromatic compounds are widely used due to their high electron affinity and unique intermolecular interactions. researchgate.net In polymer chemistry, the incorporation of fluorinated monomers like a derivative of this compound could lead to polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The bulky cyclopentyl group could influence polymer morphology and chain packing, potentially leading to materials with tailored mechanical or barrier properties.

In the realm of organic electronics, the electronic nature of the substituted benzene ring is of particular interest. The fluorine atom acts as an electron-withdrawing group, which can lower the energy levels of the molecular orbitals. researchgate.net This modulation is a key strategy in designing materials for organic semiconductors, photovoltaics, and light-emitting diodes (OLEDs). The interplay between the electron-withdrawing fluorine and the electron-donating methyl group, combined with the steric influence of the cyclopentyl group, could be exploited to fine-tune the electronic characteristics and solid-state packing of organic electronic materials, influencing charge transport and device performance.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry relies on non-covalent interactions to build large, well-organized assemblies from smaller molecular components. wikipedia.orgnih.gov Host-guest chemistry, a central concept in this field, involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org The design of these systems often depends on a delicate balance of interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.orgnih.gov

The structure of this compound is well-suited for participating in such interactions. The fluorine atom can modify the electrostatic interactions of the aromatic ring and influence the formation of supramolecular assemblies. researchgate.net The hydrophobic cyclopentyl group can drive association in aqueous media or participate in van der Waals interactions within a binding cavity. wikipedia.org These features suggest that this molecule or its derivatives could act as guests for larger host molecules like cyclodextrins or calixarenes, or even be incorporated into the structure of novel host systems. The specific substitution pattern could offer unique recognition properties, allowing for selective binding of other molecules.

Development of Novel Synthetic Reagents and Catalysts Based on Structural Motifs

The reactivity of the aromatic ring in this compound can be selectively tuned, making it a potential precursor for new synthetic reagents and catalysts. The fluorine and methyl groups direct electrophilic substitution to specific positions on the ring, and the fluorine atom itself can act as a leaving group in nucleophilic aromatic substitution reactions.

This controlled reactivity could be harnessed to synthesize more complex molecules. For instance, metallation of the ring could generate organometallic reagents useful in cross-coupling reactions. The unique combination of steric bulk from the cyclopentyl group and the electronic influence of the fluorine could lead to the development of specialized ligands for transition metal catalysis. Such ligands could impart high selectivity in asymmetric catalysis, a critical area in modern chemical synthesis. The fluorinated cyclopropane (B1198618) motif, for example, is a highly desired feature in medicinal chemistry, and novel catalytic methods are sought for its synthesis. researchgate.net

Environmental Fate and Green Chemical Engineering of Aromatic Fluorides (excluding toxicity/safety)

The widespread use of organofluorine compounds has prompted research into their environmental persistence and the development of more sustainable production methods. researchgate.net

Degradation Pathways of Organofluorine Compounds

Organofluorine compounds are known for the strength of their carbon-fluorine bond, which often makes them resistant to degradation. researchgate.netnih.gov However, microorganisms have evolved pathways to metabolize some of these compounds. researchgate.net Biodegradation can occur through enzymatic cleavage of the C-F bond or via metabolic pathways that transform the molecule, sometimes leading to the spontaneous release of fluoride (B91410) ions from an unstable intermediate. researchgate.netmdpi.com

Research into the degradation of compounds like this compound would likely focus on identifying microbial strains or enzymatic systems capable of cleaving the aromatic ring or the C-F bond. Studies on similar fluorinated aromatic compounds show that catabolic pathways common to non-halogenated hydrocarbons can be involved. researchgate.net Understanding these pathways is crucial for developing bioremediation strategies for environments contaminated with persistent organofluorines. A significant challenge in this area is the potential toxicity of the fluoride ion released during degradation to the microorganisms themselves. nih.gov

Sustainable Production and Waste Management Strategies

The synthesis of fluorinated aromatic compounds traditionally involves methods that can be energy-intensive and may use hazardous reagents. Green chemistry principles aim to develop more environmentally friendly alternatives. Recent advances include solid-state aromatic nucleophilic fluorination using reagents like potassium fluoride, which avoids the need for high-boiling, toxic solvents. rsc.orgresearchgate.net Other approaches focus on developing safer and more efficient fluorinating agents and catalytic methods. sciencedaily.commdpi.com

For a molecule like this compound, future research would aim to develop synthetic routes that minimize waste, avoid harsh conditions, and use recyclable catalysts. Furthermore, developing a circular economy for fluorinated materials is a growing area of interest. This includes designing fluorinated polymers that can be chemically recycled, allowing for the recovery of fluorine. rsc.org Waste management strategies for the production of aromatic compounds, such as composting or anaerobic digestion of biomass by-products, are also being explored to reduce the environmental impact. mdpi.com

Methodological Advancements in Organofluorine Synthesis

The synthesis of specifically substituted organofluorine compounds like this compound relies on modern synthetic methodologies capable of forming carbon-fluorine (C-F) bonds with high precision and efficiency. The development of organofluorine chemistry has been driven by the significant impact that fluorine substitution has on the properties of organic molecules, enhancing metabolic stability, lipophilicity, and bioavailability in pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net Consequently, advanced strategies have moved beyond harsh traditional methods to more sophisticated catalytic approaches.

Recent progress in the field is dominated by transition-metal-catalyzed and photoredox-catalyzed reactions, which offer milder conditions and improved regioselectivity. numberanalytics.commdpi.comvapourtec.com For a target molecule such as this compound, these methods could be applied to a precursor like 1-cyclopentyl-3-methylbenzene.

Transition-Metal-Catalyzed Fluorination: Palladium-catalyzed C-H bond fluorination has emerged as a powerful tool for the direct introduction of fluorine into aromatic rings without pre-functionalization. nih.govresearchgate.net In this approach, a Pd(II) catalyst can facilitate the electrophilic fluorination of an arene using modern fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). researchgate.netrsc.org However, a key challenge in the synthesis of a 1,3,5-trisubstituted benzene derivative is achieving the correct regioselectivity. The cyclopentyl and methyl groups are activating and ortho-, para-directing, which would likely lead to a mixture of isomers. To overcome this, directed C-H functionalization strategies are often employed to guide the catalyst to a specific position. rsc.org

Copper catalysis also presents viable pathways. For instance, a modified Sandmeyer reaction, or fluoro-deamination, can convert an aniline (B41778) precursor, such as 3-cyclopentyl-5-methylaniline, directly into the desired aryl fluoride using copper catalysts. acs.org This method is advantageous for its high regioselectivity, as the position of the fluorine atom is predetermined by the location of the amine group.

Photoredox Catalysis: Visible-light photoredox catalysis represents a significant advancement, enabling C-F bond formation under exceptionally mild conditions. vapourtec.comnih.gov This strategy often involves the generation of radical intermediates through single-electron transfer processes. researchgate.netnih.gov For example, a photocatalyst, upon excitation by visible light, can facilitate the reaction between a suitable aromatic precursor and a fluorine source. researchgate.net The mild, often room-temperature, conditions of photoredox catalysis make it compatible with a wide range of functional groups and a promising avenue for the synthesis of complex fluorinated molecules. nih.gov

The table below summarizes and compares these modern synthetic approaches applicable to the formation of aryl-fluoride bonds.

| Method | Typical Catalyst/Mediator | Fluorine Source | Precursor Type | Key Advantages & Challenges |

| Pd-Catalyzed C-H Fluorination | Palladium(II) complexes (e.g., Pd(OAc)₂) | Electrophilic (e.g., Selectfluor, NFSI) | Substituted Arene | Advantages: Direct functionalization of C-H bonds. Challenges: Regioselectivity can be low without directing groups. researchgate.netrsc.org |

| Cu-Catalyzed Fluoro-deamination | Copper(I) or Copper(II) salts | Nucleophilic (e.g., HF-Pyridine) or Diazotization reagents | Aryl Amine (Aniline) | Advantages: Excellent regioselectivity. acs.orgChallenges: Requires synthesis of the aniline precursor. |

| Visible-Light Photoredox Catalysis | Ru or Ir-based photocatalysts; Organic dyes | Electrophilic (e.g., Selectfluor) | Carboxylic acids, Diazonium salts, etc. | Advantages: Extremely mild conditions, high functional group tolerance. vapourtec.comnih.govChallenges: Substrate scope can be specific to the chosen photocatalytic cycle. |

Exploration of New Reaction Pathways and Reactivities

The reactivity of this compound is governed by the electronic and steric interplay of its three distinct substituents on the aromatic ring. The exploration of its reaction pathways offers insights into the behavior of polysubstituted fluoroarenes and opens avenues for the synthesis of more complex derivatives.

Electrophilic Aromatic Substitution (EAS): Further substitution on the aromatic ring is a primary pathway for elaboration. The directing effects of the existing groups determine the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Fluorine: Acts as a deactivating group via its strong inductive electron-withdrawing effect, yet it is ortho-, para-directing due to resonance donation. numberanalytics.com Compared to other halogens, fluorine's deactivating effect is less pronounced. stackexchange.com

Methyl and Cyclopentyl Groups: Both are alkyl groups that act as activating, ortho-, para-directors through inductive effects and hyperconjugation.

The unoccupied positions on the ring are C2, C4, and C6. The combined directing effects suggest that incoming electrophiles will preferentially attack positions ortho or para to the activating alkyl groups and ortho to the fluorine atom. Specifically, positions C2 and C6 are the most activated, being ortho to both an alkyl group and the fluorine atom, and para to the other alkyl group. Position C4 is ortho to the cyclopentyl group but meta to the methyl group, making it less favorable. Steric hindrance from the bulky cyclopentyl group might also influence the selectivity between the C2/C6 and C4 positions. Therefore, electrophilic substitution is expected to yield primarily a mixture of 2/6-substituted products.

The table below predicts the major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 1-Cyclopentyl-5-fluoro-3-methyl-2-nitrobenzene |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-1-cyclopentyl-5-fluoro-3-methylbenzene |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(2-Cyclopentyl-4-fluoro-6-methylphenyl)ethan-1-one |

C-F Bond Activation: While the carbon-fluorine bond is the strongest single bond in organic chemistry, a frontier in organofluorine research is the selective activation and functionalization of C-F bonds. rsc.org This approach offers a powerful retrosynthetic strategy where the fluorine atom serves as a temporary placeholder that can be replaced by other functional groups. Transition-metal complexes, particularly those based on electron-rich late transition metals or low-valent main group metals, can mediate the cleavage of C-F bonds, typically through oxidative addition or cooperative bimetallic mechanisms. rsc.orgnih.govresearchgate.net

For this compound, C-F activation could enable its conversion into phenols, anilines, or aryl-metal species, which are otherwise difficult to access. Furthermore, visible-light photoredox catalysis has emerged as a mild method for defluorinative functionalization, where a photocatalyst facilitates the reduction of the C-F bond to generate a radical that can be trapped by various reagents. nih.govresearchgate.net This pathway would transform the relatively inert fluoroarene into a versatile synthetic intermediate, significantly expanding its chemical utility. The development of catalysts that can selectively cleave the C-F bond in the presence of multiple C-H bonds on the same molecule remains a significant but highly valuable challenge. rsc.org

Q & A

Q. What are the key considerations for handling 1-Cyclopentyl-3-fluoro-5-methylbenzene in laboratory settings to ensure researcher safety?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Ensure proper ventilation to mitigate inhalation risks .

- First Aid Measures: For skin contact, wash immediately with soap and water; for eye exposure, rinse cautiously for 15 minutes and seek medical attention .

- Waste Disposal: Segregate waste in labeled containers and collaborate with certified waste management services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can purity be validated?

Methodological Answer:

- Synthetic Pathways:

- Purity Validation:

- GC-MS/HPLC: Quantify impurities using retention time alignment with reference standards.

- Elemental Analysis: Confirm C, H, F content within ±0.3% of theoretical values .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolve steric effects of the cyclopentyl group and confirm dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's stereoelectronic properties?

Methodological Answer:

- DFT Refinement: Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to account for steric strain from the cyclopentyl group .

- Experimental Cross-Validation: Compare computed dipole moments with experimental measurements via dielectric constant analysis .

- Electron Density Maps: Use X-ray charge density analysis to identify discrepancies in π-electron delocalization .

Q. What methodological approaches are recommended for optimizing reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Catalyst Screening: Test Pd/Cu bimetallic systems for cross-coupling steps to reduce side reactions (e.g., protodeboronation) .

- Solvent Optimization: Use DMF or THF for polar intermediates; switch to toluene for sterically hindered cyclopentylation steps .

- In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies should be employed when encountering discrepancies between theoretical modeling and observed reactivity patterns in derivatization studies?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Investigate hydrogen/deuterium exchange to confirm rate-determining steps in electrophilic substitution .

- Substituent Effect Analysis: Use Hammett plots to correlate substituent electronic effects (e.g., -F, -CH₃) with reaction rates .

- Cryogenic Trapping: Isolate reactive intermediates (e.g., benzylic carbocations) at -78°C for structural interrogation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.